Pergolide-d7 (hydrochloride)

Isotopic purity Mass spectrometry Internal standard

Pergolide-d7 (hydrochloride) is a deuterated (+7 Da) internal standard for LC-MS/MS quantitation of pergolide in complex biological matrices. It corrects for matrix effects, variable recovery, and ionization efficiency where structural analogs fail—critical for FDA-compliant method validation in bioequivalence and pharmacokinetic studies. Supplied with full characterization data for ANDA and QC workflows.

Molecular Formula C19H27ClN2S
Molecular Weight 358.0 g/mol
Cat. No. B12366697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide-d7 (hydrochloride)
Molecular FormulaC19H27ClN2S
Molecular Weight358.0 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl
InChIInChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2;
InChIKeyYJVAJTHZWSIXHU-RHIUWHKTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pergolide-d7 (Hydrochloride) for Quantitative LC-MS/MS Bioanalysis: A Stable Isotope-Labeled Internal Standard


Pergolide-d7 (hydrochloride) is a deuterium-labeled analog of the ergot-derived dopamine receptor agonist pergolide, specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry workflows . The compound is characterized by the incorporation of seven deuterium atoms, which provides a +7 Da mass shift relative to the unlabeled analyte, enabling chromatographic co-elution with near-identical physicochemical properties while maintaining unambiguous mass spectrometric discrimination . This product is supplied as a fully characterized chemical standard with documented purity (≥98% for related salt forms) and is intended exclusively for research and analytical method development applications, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments .

Why Non-Isotopic Internal Standards and Unlabeled Pergolide Fail in Quantitative Bioanalysis of Pergolide


Quantification of pergolide in complex biological matrices such as plasma is inherently challenging due to low systemic concentrations (therapeutic doses achieve only low ng/mL plasma levels) and significant matrix effects from endogenous components [1]. The use of a non-isotopic internal standard (e.g., a structural analog like cabergoline) or a non-deuterated reference standard fails to meet the analytical rigor required for validated bioanalytical methods. Structural analogs exhibit different extraction recovery, ionization efficiency, and chromatographic retention behavior relative to the target analyte, leading to inaccurate compensation for matrix effects and variable recovery [2]. Unlabeled pergolide cannot be used as an internal standard in samples containing endogenous or administered drug. Only a stable isotope-labeled internal standard such as Pergolide-d7 (hydrochloride) provides the necessary physicochemical equivalence to correct for these sources of analytical variability, ensuring the accuracy, precision, and reproducibility demanded by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) [3].

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Pergolide-d7 (Hydrochloride)


Mass Shift and Isotopic Purity: Avoiding Signal Overlap with Native Analyte

Pergolide-d7 (hydrochloride) provides a +7 Da mass shift compared to unlabeled pergolide, a critical feature for LC-MS/MS quantification. This mass difference is sufficient to avoid isotopic overlap and signal interference from the native analyte in the mass spectrometer, a key requirement for accurate isotope dilution mass spectrometry. While specific isotopic purity data for the hydrochloride salt are not publicly disclosed, related mesylate salt products specify a purity of ≥98%, and similar deuterated internal standards from reputable vendors typically achieve isotopic enrichment of ≥99% . This level of enrichment ensures that the contribution of the internal standard to the analyte channel (and vice versa) is negligible, a fundamental requirement for method accuracy that cannot be met by non-isotopic alternatives.

Isotopic purity Mass spectrometry Internal standard

Matrix Effect Compensation: Correcting for Ionization Suppression in Complex Biological Samples

In LC-MS/MS analysis of pergolide in horse plasma, the matrix effect poses a significant challenge to accurate quantification. While direct comparative data for Pergolide-d7 are not available in the public literature, the fundamental principle of stable isotope-labeled internal standards is that they co-elute with the analyte and experience identical ionization suppression or enhancement [1]. Studies on the quantification of pergolide in horse plasma using UPLC-MS/MS have demonstrated the need for robust internal standardization to achieve acceptable accuracy and precision at low ng/mL concentrations [2]. Non-isotopic internal standards can exhibit differential matrix effects, leading to quantification bias [3]. The use of Pergolide-d7 (hydrochloride) is the established best practice to control for this variability, ensuring that the analyte-to-internal standard response ratio accurately reflects the true concentration of pergolide in the sample.

Matrix effect Ionization efficiency LC-MS/MS

Regulatory Alignment: Enabling Validated Methods for Bioequivalence and Pharmacokinetic Studies

Regulatory guidance from agencies like the FDA and EMA explicitly recommends the use of stable isotope-labeled internal standards for quantitative bioanalytical methods to ensure method robustness and data integrity [1]. Pergolide-d7 (hydrochloride) is positioned as a reference standard suitable for analytical method development and validation (AMV) in support of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) [2]. In contrast, the use of an unlabeled reference standard or a structural analog would require extensive additional validation to demonstrate equivalent performance, a process that is often scientifically untenable and unlikely to meet current regulatory expectations for a definitive bioanalytical method. The procurement of Pergolide-d7 (hydrochloride) directly supports the establishment of a regulatory-compliant bioanalytical workflow.

Method validation Regulatory compliance Bioanalysis

Validated Application Scenarios for Pergolide-d7 (Hydrochloride) in Quantitative Bioanalysis


Development and Validation of LC-MS/MS Methods for Pergolide in Plasma

Pergolide-d7 (hydrochloride) is the definitive internal standard for the development of highly sensitive and specific LC-MS/MS methods for the quantification of pergolide in complex biological matrices such as plasma. Its use directly addresses the challenges of low systemic drug concentrations (requiring LOQs down to the pg/mL or low ng/mL range) and significant matrix effects, as evidenced by prior analytical studies on pergolide in equine plasma [1]. By co-eluting with the analyte and compensating for variable recovery and ionization, the deuterated internal standard enables the generation of precise and accurate calibration curves essential for method validation according to regulatory guidelines [2].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies

The robust and accurate quantification enabled by Pergolide-d7 (hydrochloride) is critical for generating reliable data in pharmacokinetic and bioequivalence studies. Whether for evaluating new formulations, assessing drug-drug interactions, or conducting therapeutic drug monitoring in veterinary or human subjects, the use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring that observed differences in drug concentration are biological in origin and not artifacts of the analytical method. This is particularly important for pergolide, where inter-individual variability in absorption and metabolism can be significant [1].

Quality Control (QC) Release Testing and Stability Studies

Beyond bioanalysis, Pergolide-d7 (hydrochloride) can serve as a highly pure reference standard for the development and validation of analytical methods used in pharmaceutical quality control. This includes methods for assessing the purity, stability, and impurity profile of pergolide active pharmaceutical ingredient (API) and finished drug products. The use of a well-characterized deuterated standard enhances method specificity and accuracy, which is essential for ensuring product quality and compliance with pharmacopeial standards during commercial production or for ANDA submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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